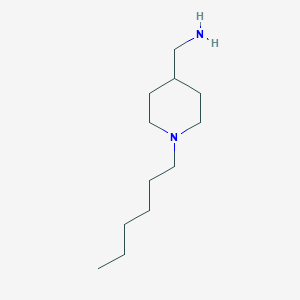

4-Aminomethyl-1-hexyl-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminomethyl-1-hexyl-piperidine is a useful research compound. Its molecular formula is C12H26N2 and its molecular weight is 198.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

The primary therapeutic applications of 4-Aminomethyl-1-hexyl-piperidine are centered around its interaction with serotonin receptors and potential use in treating various neurological and psychiatric disorders.

Serotonin Receptor Modulation

Research indicates that derivatives of this compound exhibit high affinity for the 5-HT_1A serotoninergic receptors, which are implicated in mood regulation. The compound has shown promise in the following areas:

- Anxiety Disorders : Acting as a partial agonist at serotonin receptors may help alleviate anxiety symptoms.

- Depressive States : Its agonistic activity suggests potential use as an antidepressant.

- Sleep Disorders : Modulating serotonin levels can also aid in regulating sleep patterns.

Gastrointestinal and Cardiovascular Applications

Studies have suggested that compounds derived from piperidine structures can be effective in treating gastrointestinal disorders, such as:

- Peptic Ulcers : By inhibiting gastric acid secretion.

- Irritable Bowel Syndrome : Addressing symptoms through modulation of gut motility.

Additionally, there is evidence supporting its use in managing cardiovascular conditions like hypertension and migraine by regulating vascular tone.

Synthesis Pathways

The synthesis of this compound typically involves several steps, starting from commercially available piperidine derivatives. Below is a summarized process based on literature findings:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Alkylation of piperidine | React piperidine with hexyl halides under basic conditions |

| 2 | Aminomethylation | Introduce aminomethyl groups using formaldehyde and ammonia |

| 3 | Purification | Use chromatography to isolate the desired compound |

Case Studies

Several studies have documented the efficacy of this compound derivatives:

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of a derivative of this compound. Results indicated significant reductions in depression-like behaviors in animal models, correlating with increased serotonin levels in the brain .

Study 2: Anti-Anxiety Properties

Another investigation focused on the anxiolytic effects of this compound. The findings demonstrated that administration led to decreased anxiety-related behaviors, suggesting a mechanism involving serotonin receptor modulation .

Study 3: Gastrointestinal Health

Research conducted on the use of this compound for treating peptic ulcers revealed that it effectively reduced gastric acid secretion, providing a basis for further clinical trials .

Safety and Regulatory Information

While exploring its applications, safety considerations are paramount. The compound is classified under GHS as causing severe skin burns and eye damage. Proper handling protocols must be adhered to in laboratory settings .

Propriétés

Formule moléculaire |

C12H26N2 |

|---|---|

Poids moléculaire |

198.35 g/mol |

Nom IUPAC |

(1-hexylpiperidin-4-yl)methanamine |

InChI |

InChI=1S/C12H26N2/c1-2-3-4-5-8-14-9-6-12(11-13)7-10-14/h12H,2-11,13H2,1H3 |

Clé InChI |

QUXYQVPKJMGNJS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCN1CCC(CC1)CN |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.